molecular formula C19H18N2O2 B13361264 Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate

Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate

Cat. No.: B13361264
M. Wt: 306.4 g/mol
InChI Key: WOVAGAPHICMNRX-RMKNXTFCSA-N
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Description

Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a cyanovinyl group, and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl (E)-(4-(2-cyanovinyl)-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl N-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]carbamate

InChI

InChI=1S/C19H18N2O2/c1-14-11-17(9-6-10-20)12-15(2)18(14)21-19(22)23-13-16-7-4-3-5-8-16/h3-9,11-12H,13H2,1-2H3,(H,21,22)/b9-6+

InChI Key

WOVAGAPHICMNRX-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C)C=CC#N

Origin of Product

United States

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